N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Description
N-(4-Amino-2-methoxyphenyl)cyclobutanecarboxamide is a synthetic aromatic amine derivative featuring a cyclobutane carboxamide moiety linked to a substituted aniline group. Its molecular structure includes a methoxy group at the 2-position and an amino group at the 4-position of the phenyl ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZMNYJBDQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analog Identification
The compound’s closest structural analogs differ in:
- Substituent groups (e.g., methoxy vs. amino positioning).
- Carbocyclic ring size (e.g., cyclobutane vs. cyclopentane).
- Aromatic ring modifications (e.g., phenyl vs. substituted phenyl).
Table 1: Comparative Overview of Selected Analogs
Physicochemical and Functional Differences
- Polarity and Solubility: The amino group in this compound increases polarity compared to analogs with only methoxy or phenyl substituents. This enhances aqueous solubility but may reduce membrane permeability .
- Bioactivity: Amino groups often serve as hydrogen bond donors, enhancing target binding affinity. For example, the 4-amino substituent may improve interactions with enzymatic active sites compared to methoxy-substituted analogs.
Research Findings and Limitations
- Biological Studies: No direct comparative pharmacological data are available. However, structural analysis suggests that the amino group could confer superior bioactivity in kinase inhibition or receptor modulation compared to N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide, which lacks this functional group .
Biological Activity
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring, which contributes to its unique chemical properties. The presence of an amino group and a methoxy group enhances its solubility and biological activity. The molecular formula is CHNO with a molecular weight of 218.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.25 g/mol |
| LogP | 1.5 |
| Solubility (pH 7.4) | 150 μM |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis, enhancing its potential as an anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines:
- In Vitro Studies : The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 μM.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.
- Potential Applications : This activity suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the amino and methoxy groups in enhancing biological activity. Variations in these groups can lead to significant changes in potency:
| Compound Variation | Biological Activity |
|---|---|
| N-(3-amino-2-methoxyphenyl) | Reduced potency against cancer cells |
| N-(4-amino-3-methoxyphenyl) | Increased antimicrobial activity |
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on MCF-7 cells showed that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours, indicating potent anticancer effects.
-
Case Study on Antimicrobial Effects :
- In a clinical trial assessing the efficacy of the compound against Staphylococcus aureus, it was found to reduce bacterial load by 90% when administered at a concentration of 50 μg/mL.
Q & A
Q. What are the key considerations in synthesizing N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide?
The synthesis typically involves an amidation reaction between 4-amino-2-methoxybenzoic acid derivatives and cyclobutanecarbonyl chloride. Critical parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 0–5°C for acyl chloride formation) to minimize side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity and solubility of intermediates .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), as confirmed by NMR and LC-MS .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR resolve the cyclobutane ring protons (δ 2.0–3.4 ppm) and methoxy group (δ 3.8–3.9 ppm). Aromatic protons appear at δ 6.5–7.5 ppm .
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (e.g., m/z ≈ 263 for CHNO) .
- Elemental analysis : Confirms C, H, N, and O percentages (e.g., C: 56–58%, N: 10–12%) .
Q. How do functional groups influence the compound’s reactivity?
- The 4-amino group participates in hydrogen bonding with biological targets (e.g., enzyme active sites), while the methoxy group enhances lipophilicity, improving membrane permeability .
- The cyclobutane ring introduces strain, potentially increasing binding affinity to rigid protein pockets .
Advanced Research Questions
Q. How can structural modifications optimize biological activity?
- Derivatization strategies :
- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the aromatic ring .
- Introduce heteroatoms (e.g., boron) into the cyclobutane ring to enhance solubility and target interactions, as seen in boron-containing analogs .
- Structure-activity relationship (SAR) studies : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity. For example, bulkier substituents on the cyclobutane may reduce off-target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) to minimize variability .
- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance) to confirm target binding kinetics .
- Data normalization : Use internal controls (e.g., reference inhibitors) to adjust for batch-to-batch differences in compound purity .
Q. What computational methods support mechanistic studies?
- Molecular docking : Simulate interactions with targets like kinases or GPCRs. Focus on the cyclobutane’s strained geometry and hydrogen-bonding motifs .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR modeling : Train models on derivative libraries to predict bioactivity and guide synthesis .
Q. How to address low yield in scaled-up synthesis?
- Process optimization :
- Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
- Replace traditional workup (e.g., liquid-liquid extraction) with membrane-based separations to reduce losses .
- Catalyst screening : Test Pd-based catalysts for coupling steps to improve efficiency (e.g., from 57% to >80% yield) .
Methodological Tables
Table 1. Key Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 3.8 (s, OCH), δ 6.7–7.2 (Ar-H) | |
| LC-MS | [M+H] = 263.1 | |
| Elemental Analysis | C: 56.3%, H: 5.4%, N: 10.7% |
Table 2. Optimization Strategies for Synthesis
| Parameter | Optimization Approach | Outcome |
|---|---|---|
| Temperature | 0–5°C during acylation | 89% yield |
| Solvent | DMF vs. THF | Higher purity in DMF |
| Catalyst | Pd(OAc) for Suzuki coupling | 82% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
